molecular formula C19H23N5O5S B2553629 N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-2,3,4-trimethoxybenzenesulfonamide CAS No. 1428357-11-2

N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-2,3,4-trimethoxybenzenesulfonamide

Cat. No. B2553629
CAS RN: 1428357-11-2
M. Wt: 433.48
InChI Key: XRCKVGMSVUFUKV-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. The presence of the pyridazin-3-yl and 1H-pyrrol-1-yl groups suggests that it may have interesting electronic properties . The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy.

Scientific Research Applications

Antibacterial Activity

The title compound has been synthesized and characterized by elemental analysis, IR spectra, and single crystal X-ray diffraction . It belongs to the monoclinic crystal system and possesses moderate antibacterial activity. The crystal structure is stabilized by C–H…O hydrogen bonds and π–π stacking interactions. Researchers have explored its potential as an antibacterial agent, which could be valuable in combating bacterial infections.

Fragrance and Flavor Industry

1,3,5-Trimethoxybenzene: , a closely related compound, is a major scent component found in Chinese rose species . Given the structural similarity, our compound might also find applications in the fragrance and flavor industry. Its pleasant odor could contribute to perfumes, cosmetics, or food additives.

Medicinal Chemistry

Schiff base compounds, like our title compound, are essential in medicinal chemistry. Their ease of preparation and modification makes them attractive ligands for coordination chemistry . Researchers have explored metal complexes derived from Schiff base ligands for various reactions, including Diels-Alder reactions, kinetic resolution of racemic epoxides, and ethylene oligomerization . Investigating this compound’s potential as a ligand or precursor for drug development could yield interesting results.

Targeting Microtubules and Mitotic Spindle

In a related study, researchers synthesized derivatives containing a pyrrolopyrazine moiety, targeting microtubules and the mitotic spindle involved in cell division . Our compound’s structural features suggest that it could be explored in similar contexts. Investigating its effects on cellular processes and potential anti-cancer properties would be worthwhile.

Heterocyclic Chemistry

The compound’s heterocyclic structure, with both pyrrole and pyridazine moieties, opens up possibilities in heterocyclic chemistry. Researchers have successfully synthesized related compounds using intramolecular heterocyclization reactions . Exploring its reactivity and potential applications in synthetic chemistry could be fruitful.

Safety and Hazards

The safety and hazards associated with this compound are not explicitly mentioned in the available resources. As with any chemical compound, appropriate safety measures should be taken when handling it .

properties

IUPAC Name

2,3,4-trimethoxy-N-[2-[(6-pyrrol-1-ylpyridazin-3-yl)amino]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O5S/c1-27-14-6-7-15(19(29-3)18(14)28-2)30(25,26)21-11-10-20-16-8-9-17(23-22-16)24-12-4-5-13-24/h4-9,12-13,21H,10-11H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRCKVGMSVUFUKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)S(=O)(=O)NCCNC2=NN=C(C=C2)N3C=CC=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-2,3,4-trimethoxybenzenesulfonamide

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